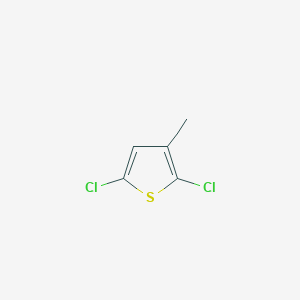

2,5-Dichloro-3-methylthiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109398. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWSFDLUTRHPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296448 | |

| Record name | 2,5-Dichloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-90-0 | |

| Record name | 17249-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dichloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dichloro-3-methylthiophene. The information is intended to support research and development efforts, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂S |

| Molecular Weight | 167.06 g/mol |

| CAS Number | 17249-90-0 |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 185 °C |

| Density | 1.331 g/mL at 25 °C |

| Refractive Index (n²⁰_D) | 1.5548 |

| Flash Point | 170 °F (76.7 °C) |

| Storage Temperature | 2-8°C |

Spectroscopic Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 6.9 - 7.2 | Singlet | H-4 (Thiophene) |

| ~ 2.3 - 2.5 | Singlet | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 135 - 140 | C-3 (Thiophene) |

| ~ 125 - 130 | C-4 (Thiophene) |

| ~ 120 - 125 | C-2, C-5 (Thiophene) |

| ~ 14 - 16 | -CH₃ |

FTIR (Predicted Major Peaks)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 2950 - 2850 | C-H stretch (aliphatic) |

| ~ 1500 - 1400 | C=C stretch (thiophene ring) |

| ~ 800 - 700 | C-Cl stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 166/168/170 | [M]⁺ molecular ion peak (isotopic pattern for 2 Cl atoms) |

| 151/153/155 | [M - CH₃]⁺ |

| 131/133 | [M - Cl]⁺ |

Experimental Protocols

While a specific laboratory-scale synthesis for this compound is not well-documented in publicly available literature, a plausible route can be inferred from established thiophene chemistry. A more documented and crucial reaction is the synthesis of its derivative, 3-acetyl-2,5-dichlorothiophene, a key intermediate for various biologically active molecules.

Proposed Laboratory Synthesis of this compound

This proposed protocol is based on the general principles of electrophilic substitution on thiophenes.

Methodology:

-

Dissolve 3-methylthiophene (1 equivalent) in a suitable solvent such as acetic acid or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Add N-chlorosuccinimide (NCS) (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Synthesis of 3-Acetyl-2,5-dichlorothiophene via Friedel-Crafts Acylation[1]

This is a key reaction to functionalize the thiophene ring for further derivatization.

Methodology: [1]

-

To a stirred mixture of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and acetyl chloride (1 equivalent) in dry carbon disulfide (CS₂), add a solution of 2,5-dichlorothiophene (1 equivalent) in dry CS₂ dropwise over 1 hour.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Carefully add cold water dropwise to the reaction mixture with continuous stirring for 30 minutes to quench the reaction.[1]

-

Separate the organic layer, wash it multiple times with water, and dry over anhydrous calcium chloride.[1]

-

Evaporate the solvent to yield the solid product, 3-acetyl-2,5-dichlorothiophene.[1]

Chemical Reactivity

The chemical reactivity of this compound is influenced by the electron-rich nature of the thiophene ring, moderated by the electron-withdrawing effects of the two chlorine atoms.

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. However, the two chlorine atoms deactivate the ring, making these reactions less facile than in unsubstituted thiophene. The position of substitution (C-4) is directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the thiophene ring can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.

-

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation or oxidation under appropriate conditions.

-

Metalation: The remaining hydrogen on the thiophene ring (at C-4) can be abstracted by strong bases like organolithium reagents, allowing for the introduction of other functional groups.

Applications in Drug Development

This compound and its derivatives, particularly 3-acetyl-2,5-dichlorothiophene, serve as versatile building blocks in the synthesis of compounds with potential therapeutic applications.

Synthesis of Chalcone Derivatives

A significant application is the synthesis of chalcones through the Claisen-Schmidt condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic aldehydes.[2] These chalcones have shown promising biological activities.

Biological Activity of Derivatives

Derivatives of this compound have been investigated for their potential as anticancer agents. Studies on chalcones derived from 3-acetyl-2,5-dichlorothiophene have indicated cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis and interference with critical cellular signaling pathways. Some research suggests that these compounds may target the p53 pathway or inhibit tubulin polymerization, both of which are crucial for cancer cell proliferation.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for chalcone derivatives of this compound in cancer cells, based on preliminary research findings.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its rich reactivity allows for the synthesis of a diverse range of derivatives. Further research into the biological activities of these derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid researchers in their future investigations.

References

2,5-Dichloro-3-methylthiophene structural information and formula

This technical guide provides comprehensive structural, physical, and chemical information for 2,5-dichloro-3-methylthiophene, tailored for researchers, scientists, and professionals in drug development.

Structural Information and Chemical Formula

This compound is a substituted thiophene ring with chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17249-90-0[1] |

| Molecular Formula | C₅H₄Cl₂S[1] |

| SMILES | CC1=C(SC(=C1)Cl)Cl[2] |

| InChI | InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3[2] |

Physicochemical Properties

This compound is a clear liquid that ranges in color from light orange to yellow to green.[1][3] Key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 167.06 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1][3] |

| Boiling Point | 185 °C | [1][3] |

| Density | 1.331 g/mL at 25 °C | [1] |

| Refractive Index (n20D) | 1.5548 | [1] |

| Flash Point | 170°F (76.7°C) | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis Protocol

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 3-methylthiophene in a suitable inert solvent (e.g., carbon tetrachloride), a chlorinating agent such as chlorine gas is bubbled through the mixture. The reaction is typically carried out at a controlled temperature to prevent over-chlorination and side reactions. The reaction should be performed in the absence of light to avoid radical side-chain chlorination.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, the reaction mixture is quenched, often with an aqueous solution of a reducing agent like sodium bisulfite to remove excess chlorine. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate this compound from any remaining starting material, mono-chlorinated intermediates, and other isomers.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ||

| -CH₃ | ~2.2 | The methyl protons are expected to be a singlet. |

| Ring-H | ~6.9 | The single proton on the thiophene ring is expected to be a singlet. |

| ¹³C | ||

| -CH₃ | ~15 | |

| C3 | ~135 | Carbon bearing the methyl group. |

| C4 | ~125 | Carbon bearing the hydrogen atom. |

| C2 & C5 | ~120-130 | Carbons bearing the chlorine atoms. |

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic peaks for C-H stretching of the methyl group and the aromatic ring, as well as C-Cl stretching vibrations.

Applications

This compound serves as a versatile building block in organic synthesis. Its primary applications are in the agrochemical and pharmaceutical industries.[3] It is a key intermediate in the synthesis of:

-

Fungicides and Herbicides: The thiophene moiety is present in many agrochemicals, and this chlorinated derivative provides a scaffold for further functionalization.[3]

-

Pharmaceuticals: It is used as a precursor for the synthesis of various biologically active compounds.[3]

-

Specialty Chemicals: Its electronic properties also make it a candidate for use in the synthesis of conductive polymers and dyes.[3]

Safety and Handling

This compound is a combustible liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area.[1]

Hazard Information:

-

GHS Pictograms: GHS06 (Toxic)

-

Hazard Statements: H227 (Combustible liquid), H301 (Toxic if swallowed)[1]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[1]

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,5-dichloro-3-methylthiophene, a valuable heterocyclic compound in medicinal chemistry and materials science. This document details two principal synthetic routes, including step-by-step experimental protocols, quantitative data, and visual representations of the reaction schemes to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted thiophene derivative of significant interest in the development of novel pharmaceuticals and organic electronic materials. The presence of chlorine atoms at the 2 and 5-positions, combined with a methyl group at the 3-position, imparts unique electronic and steric properties to the molecule, making it a versatile building block for more complex structures. This guide explores two viable synthetic strategies: a two-step pathway involving Friedel-Crafts acylation followed by reduction, and a direct chlorination approach.

Pathway 1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene and Subsequent Reduction

This pathway offers a controlled and high-yield approach to the target molecule, proceeding through a 3-acetyl-2,5-dichlorothiophene intermediate.

Step 1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

The initial step involves the acylation of commercially available 2,5-dichlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction selectively introduces an acetyl group at the 3-position of the thiophene ring.

Experimental Protocol:

A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous aluminum chloride (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry carbon disulfide (80 ml).[1] The reaction mixture is then stirred at room temperature for 24 hours.[1] Following the reaction period, cold water (50 ml) is carefully added dropwise to the mixture with continuous stirring for 30 minutes to quench the reaction and decompose the aluminum chloride complex.[1] The organic layer is separated, washed four times with 30 ml portions of water, and dried over anhydrous calcium chloride.[1] Evaporation of the solvent yields the solid product, 3-acetyl-2,5-dichlorothiophene.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 2,5-Dichlorothiophene | 153.02 | 15.2 | 100 | - |

| Acetyl Chloride | 78.50 | 7.9 | 100 | - |

| Aluminum Chloride | 133.34 | 15.0 | 110 | - |

| 3-Acetyl-2,5-dichlorothiophene | 195.07 | - | - | 80-90[1] |

digraph "Friedel-Crafts Acylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"2,5-Dichlorothiophene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetyl_Chloride" [label="Acetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AlCl3" [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Complex" [label="Intermediate Complex", style=dashed]; "3-Acetyl-2,5-dichlorothiophene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "H2O_quench" [label="H₂O (quench)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2,5-Dichlorothiophene" -> "Intermediate_Complex"; "Acetyl_Chloride" -> "Intermediate_Complex"; "AlCl3" -> "Intermediate_Complex" [dir=none, style=dashed, label="Catalyst"]; "Intermediate_Complex" -> "3-Acetyl-2,5-dichlorothiophene"; "Intermediate_Complex" -> "H2O_quench" [label="Workup"]; }

Step 2: Reduction of the Acetyl Group

The carbonyl group of 3-acetyl-2,5-dichlorothiophene can be reduced to a methylene group to yield the final product, this compound. Two common methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

This method is performed under basic conditions and is often preferred for substrates that are sensitive to strong acids. The Huang-Minlon modification offers improved yields and shorter reaction times.

Experimental Protocol:

3-Acetyl-2,5-dichlorothiophene is refluxed with 85% hydrazine hydrate and three equivalents of sodium hydroxide in a high-boiling solvent such as ethylene glycol.[2][3] After the initial reaction to form the hydrazone, water and excess hydrazine are distilled off, and the temperature is raised to around 200 °C to facilitate the decomposition of the hydrazone and formation of the methyl group.[2][3]

Quantitative Data:

This reduction is carried out in a strongly acidic medium using amalgamated zinc.

Experimental Protocol:

3-Acetyl-2,5-dichlorothiophene is heated with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The reaction is typically carried out at reflux temperature until the starting material is consumed.

Quantitative Data:

Pathway 2: Direct Chlorination of 3-Methylthiophene

A more direct approach involves the chlorination of 3-methylthiophene. However, controlling the regioselectivity to obtain the desired 2,5-dichloro isomer can be challenging, often leading to a mixture of products.

Experimental Protocol:

Direct chlorination of 3-methylthiophene can be attempted using various chlorinating agents such as molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The reaction conditions, including solvent, temperature, and the choice of chlorinating agent, will significantly influence the product distribution. A patent for the synthesis of 2,5-dichlorothiophene from 2-chlorothiophene suggests that bubbling chlorine gas through the starting material at a temperature below 50 °C, followed by heating with an alkali solution to decompose addition products, can be effective.[4] A similar approach could be adapted for 3-methylthiophene, although optimization would be required to favor the desired 2,5-dichloro isomer.

Quantitative Data:

Detailed quantitative data for the selective 2,5-dichlorination of 3-methylthiophene is not well-documented in the readily available literature. This pathway may result in a mixture of mono-, di-, and trichlorinated isomers, requiring careful purification by methods such as fractional distillation or chromatography.

Summary and Recommendations

For the synthesis of this compound, the two-step pathway involving Friedel-Crafts acylation of 2,5-dichlorothiophene followed by a reduction of the resulting acetyl group is the recommended approach for achieving a high-purity product. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is suggested for the reduction step due to its typically high yields and applicability to aryl ketones. While the direct chlorination of 3-methylthiophene is a more atom-economical route, the lack of established protocols for selective 2,5-dichlorination presents a significant challenge in obtaining the desired product without cumbersome purification of isomeric byproducts. Researchers should carefully consider the scalability, purity requirements, and available resources when selecting the most appropriate synthetic route.

References

A Technical Guide to the Physical Properties of 2,5-Dichloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the key physical properties of 2,5-Dichloro-3-methylthiophene, a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The data and methodologies presented are intended to support research and development activities.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below for ease of reference. These properties are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Notes |

| Molecular Formula | C₅H₄Cl₂S | - |

| Molecular Weight | 167.05 g/mol | - |

| Boiling Point | 185 °C | At atmospheric pressure.[1][2][3] |

| Density | 1.331 g/mL | at 25 °C.[2] |

| 1.37 g/mL | Temperature not specified.[1] | |

| Refractive Index | n20/D 1.55 | -[1] |

| Appearance | Light orange to yellow to green clear liquid | -[1][2] |

| Storage Conditions | 2 - 8 °C | Store in a refrigerator.[1][2] |

Experimental Protocols & Methodologies

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the provided literature, standard analytical methods are employed for these measurements. The synthesis of related thiophene derivatives typically involves purification by distillation, which also serves to determine the boiling point.

General Methodology for Boiling Point Determination:

The boiling point is typically determined through distillation at atmospheric pressure. The process involves:

-

Placing the crude liquid in a distillation flask.

-

Heating the flask gradually.

-

Recording the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point.

-

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

A common procedure for purifying related compounds like dichlorothiophenes involves heating a reaction mixture, followed by steam distillation and subsequent fractional distillation to isolate the desired isomer based on its specific boiling point.[4]

General Methodology for Density Measurement:

The density of a liquid is typically measured using a pycnometer or a digital density meter.

-

The mass of the empty, clean, and dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid (this compound) to a calibrated mark.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or determined using a reference substance like water.

-

The density is calculated by dividing the mass of the liquid by its volume. The measurement is performed at a controlled temperature, such as 25 °C.[2]

Illustrative Synthesis and Purification Workflow

The following diagram illustrates a generalized logical workflow for the synthesis and purification of a substituted thiophene derivative, based on common organic chemistry principles and procedures mentioned for related compounds.[4][5] This workflow is not for a specific reaction but serves as a conceptual guide.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

References

Spectroscopic Characterization of 2,5-Dichloro-3-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-dichloro-3-methylthiophene. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to enable researchers to obtain and analyze their own data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of similar substituted thiophenes and general spectroscopic trends.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-4 | 6.8 - 7.2 | Singlet | N/A | The chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating methyl group. The absence of adjacent protons results in a singlet. |

| -CH₃ | 2.2 - 2.5 | Singlet | N/A | The methyl protons are deshielded by the adjacent aromatic ring. The signal will be a singlet as there are no neighboring protons to couple with. |

Predictions are based on data from related compounds such as 2-chloro-3-methylthiophene and 2,5-dichlorothiophene.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 125 - 130 | The carbon atom bonded to the chlorine at position 2. |

| C-3 | 130 - 135 | The carbon atom bonded to the methyl group. |

| C-4 | 124 - 128 | The only carbon atom bonded to a hydrogen. |

| C-5 | 120 - 125 | The carbon atom bonded to the chlorine at position 5. |

| -CH₃ | 14 - 18 | The methyl carbon. |

Predictions are based on the known ¹³C NMR data for 2-methylthiophene, 2,5-dichlorothiophene, and general substituent effects on thiophene rings.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Notes |

| C-H (aromatic) | 3100 - 3000 | Stretching | A weak to medium absorption is expected for the single C-H bond on the thiophene ring. |

| C-H (methyl) | 2975 - 2850 | Stretching | Characteristic absorptions for the methyl group. |

| C=C (aromatic) | 1550 - 1450 | Stretching | Thiophene ring stretching vibrations. |

| C-Cl | 800 - 600 | Stretching | Strong absorptions are expected in the fingerprint region due to the two C-Cl bonds. |

These predictions are based on general IR correlation tables and data for halogenated aromatic compounds.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 166/168/170 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio). |

| 151/153 | [M - CH₃]⁺ | Loss of the methyl group. |

| 131 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 96 | [M - 2Cl]⁺ | Loss of both chlorine atoms. |

Predictions are based on the molecular weight of this compound and common fragmentation patterns of alkyl- and halo-substituted aromatic compounds. The exact mass is 165.94107 Da.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of substituted thiophenes.[3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[3]

-

Spectral Width: Set a spectral width of approximately 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.[3]

-

-

Data Processing:

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule.

-

Sample Preparation:

-

Liquid Sample (Neat): Place one or two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[4] The solution is then placed in a liquid sample cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the solvent and cell).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is common.[7]

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[7]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[7]

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution of chlorine atoms will be a key feature in the mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Logical relationship between different spectroscopic techniques for structure elucidation.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C5H4Cl2S) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. amherst.edu [amherst.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity and Stability of 2,5-Dichloro-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,5-dichloro-3-methylthiophene under a variety of conditions. The document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound in their work. It consolidates available data on its stability profile and reactivity in key synthetic transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions and stability assessments are provided, alongside visual diagrams to illustrate reaction pathways and experimental workflows.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms at positions flanking the sulfur atom and a methyl group at the 3-position, imparts a distinct reactivity profile. The electron-withdrawing nature of the chlorine atoms influences the electron density of the thiophene ring, affecting its susceptibility to both electrophilic and nucleophilic attack. Understanding the stability and reactivity of this compound is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅H₄Cl₂S |

| Molecular Weight | 167.06 g/mol |

| Appearance | Clear, light orange to yellow to green liquid |

| Boiling Point | 185 °C |

| Density | 1.331 g/mL at 25 °C |

| Refractive Index | 1.5548 |

| Flash Point | 170 °F |

| Storage Temperature | 2-8 °C |

Stability Profile

The stability of this compound under various stress conditions is a critical consideration for its storage and handling, as well as for predicting its fate in different chemical environments. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Hydrolytic Stability

Thermal Stability

Information on the specific thermal decomposition products and mechanisms for this compound is limited. However, a general understanding of the thermal degradation of chlorinated organic compounds suggests that at elevated temperatures, dehalogenation and fragmentation of the thiophene ring are likely to occur.

Photochemical Stability

Exposure to light, particularly in the presence of photosensitizers, can lead to the degradation of many organic molecules. While specific quantum yield data for the photodegradation of this compound is not available, it is advisable to store the compound in amber vials or otherwise protected from light to minimize potential photochemical reactions.

Oxidative Stability

The thiophene ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents. The sulfur atom can be oxidized to a sulfoxide or a sulfone. The methyl group is also a potential site for oxidation.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of the electron-rich thiophene ring, the electron-withdrawing chloro substituents, and the activating methyl group.

Electrophilic Substitution

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. However, the two chlorine atoms in this compound are deactivating, making electrophilic substitution more challenging than for unsubstituted thiophene. The directing effect of the substituents would need to be considered for any potential electrophilic substitution reactions.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing chlorine atoms can activate the thiophene ring towards nucleophilic aromatic substitution, although this is generally less common for thiophenes compared to other aromatic systems. Strong nucleophiles may be able to displace one or both of the chlorine atoms, particularly at elevated temperatures.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a highly versatile method for forming C-C bonds. This compound can participate in this reaction, allowing for the introduction of aryl or vinyl substituents at the 2- and/or 5-positions. The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction can be applied to this compound to introduce alkynyl moieties.[3]

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction provides a means to introduce alkenyl groups onto the thiophene ring of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the stability and reactivity of this compound. These protocols are based on general procedures for similar compounds and should be adapted and optimized for specific research needs.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 1 M HCl to the stock solution.

-

Basic Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

References

In-Depth Technical Guide: 2,5-Dichloro-3-methylthiophene (CAS 17249-90-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential hazards associated with 2,5-Dichloro-3-methylthiophene (CAS No. 17249-90-0). This compound is a substituted thiophene primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While extensive biological data for this specific intermediate is not publicly available, this guide infers potential metabolic pathways and toxicological considerations based on the well-documented behavior of the thiophene scaffold and its chlorinated derivatives. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams as per the specified requirements.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂S | [1] |

| Molecular Weight | 167.06 g/mol | [1] |

| Appearance | Clear, light orange to yellow to green liquid | [1] |

| Boiling Point | 185 °C | [1] |

| Density | 1.331 g/mL at 25 °C | [1] |

| Refractive Index | 1.5548 | [1] |

| Flash Point | 170°F (76.7°C) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChIKey | BUWSFDLUTRHPBO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(SC(=C1)Cl)Cl | [2] |

Synthesis and Reactivity

Synthetic Routes

A likely synthetic pathway for this compound would be the direct chlorination of 3-methylthiophene.

Chemical Reactivity

The reactivity of the thiophene ring is significantly influenced by its substituents. The electron-withdrawing nature of the two chlorine atoms deactivates the ring towards electrophilic substitution, while also influencing the regioselectivity of reactions. The methyl group is slightly activating. The chlorine atoms can serve as leaving groups in various cross-coupling reactions, making this compound a useful building block for introducing the 3-methyl-2,5-thienyl scaffold into larger molecules.

Biological Activity and Potential Applications

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or defined signaling pathways for this compound itself. Its primary role is that of a chemical intermediate.

However, the thiophene nucleus is a well-known "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4][5][6]. For instance, derivatives of the closely related compound 2,5-dichloro-3-acetylthiophene have been synthesized and evaluated for their in vitro antifungal, antitubercular, and cytotoxic activities against prostate cancer cell lines[7][8]. This suggests that derivatives of this compound could potentially be explored for similar therapeutic applications.

Hazards and Toxicological Profile

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Metabolic Activation and Mechanism of Toxicity

The toxicity of many thiophene-containing compounds is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver[9][10]. This process can generate highly reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides[11]. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity[9][11]. The presence of electron-withdrawing chlorine atoms on the thiophene ring is expected to influence the rate and regioselectivity of this CYP-mediated oxidation[9]. Following oxidation, these intermediates can be conjugated with glutathione (GSH) and subsequently eliminated in the urine as mercapturic acids[10].

Experimental Protocols

As this compound is an intermediate, detailed biological experimental protocols are not available. However, a representative workflow for the synthesis and evaluation of derivatives can be adapted from related literature, such as the synthesis of chalcone derivatives from 2,5-dichloro-3-acetylthiophene[7][12].

General Workflow for Synthesis and Evaluation of Thiophene Derivatives

The following diagram illustrates a typical workflow for the synthesis of derivatives from a substituted thiophene and their subsequent biological evaluation.

Conclusion

This compound (CAS 17249-90-0) is a valuable chemical intermediate with well-defined physical and chemical properties. While it lacks extensive characterization of its own biological activity, its structural similarity to the thiophene core, a common pharmacophore, suggests that its derivatives could be of interest in drug discovery programs. Researchers and drug development professionals should handle this compound with appropriate caution, being mindful of the potential for toxicity associated with chlorinated thiophenes, which is likely mediated by metabolic activation. Future research into the biological effects of this compound and its derivatives could unveil novel therapeutic applications.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C5H4Cl2S) [pubchemlite.lcsb.uni.lu]

- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijper.org [ijper.org]

- 8. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. benchchem.com [benchchem.com]

- 10. femaflavor.org [femaflavor.org]

- 11. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical and Computational Exploration of 3-Substituted Thiophenes: A Technical Guide for Drug Discovery and Materials Science

Introduction: Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals and functional organic materials.[2][3] The substitution pattern on the thiophene ring significantly influences its physicochemical and biological properties.[1] Specifically, modifications at the 3-position have yielded compounds with tailored electronic characteristics and potent biological activities, making them a focal point of intensive research. This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate 3-substituted thiophenes, alongside detailed experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

Synthetic Methodologies: Accessing the 3-Substituted Thiophene Scaffold

The synthesis of 3-substituted thiophenes can be achieved through various chemical strategies. Common approaches involve either the construction of the thiophene ring with the desired substituent already in place or the functionalization of a pre-formed thiophene ring.[4] Key methods include the Paal-Knorr, Hinsberg, and Fiesselmann syntheses for ring formation.[4] For substitution, reactions often start from 3-bromothiophene, which can undergo cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of substituents.[5][6]

Below is a generalized workflow for the synthesis of 3-substituted thiophenes, often starting from commercially available precursors and employing catalytic cross-coupling reactions.

Caption: Generalized synthetic workflow for 3-substituted thiophenes.

Computational Approaches in the Study of 3-Substituted Thiophenes

Computational chemistry provides invaluable tools for predicting the structural, electronic, and biological properties of 3-substituted thiophenes, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT): Unraveling Electronic Properties DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[7] For thiophene derivatives, DFT calculations, commonly using the B3LYP functional, are employed to determine optimized geometries and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3][8][9] The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity, stability, and optical properties.[3] A smaller gap generally implies higher reactivity and potential for applications in organic electronics.[8][9]

Molecular Docking: Probing Biological Interactions In drug development, molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[10][11] This method is extensively used to screen virtual libraries of 3-substituted thiophenes against biological targets, such as enzymes or receptors, to identify potential drug candidates.[12][13] The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger interactions.[10][14]

The following diagram illustrates a typical computational workflow combining DFT and molecular docking for the rational design of novel thiophene-based inhibitors.

Caption: Computational workflow for designing 3-substituted thiophene inhibitors.

Data Summary: Electronic Properties and Biological Activity

The following tables summarize quantitative data from various theoretical and experimental studies on 3-substituted thiophenes, providing a basis for comparative analysis.

Table 1: Calculated Electronic Properties of Thiophene Derivatives This table presents HOMO-LUMO energy gaps (ΔE) calculated using DFT, which are indicative of molecular stability and reactivity.[3]

| Compound/Derivative Class | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Dithieno[3,2-b:2′,3′-d]thiophene | DFT/B3LYP | - | - | 4.51 | [8][9] |

| Dithieno[2,3-b:3′,2′-d]thiophene | DFT/B3LYP | - | - | 5.27 | [8][9] |

| Thiophene Sulfonamide (Compound 1) | B3LYP/6-311G(d,p) | -6.65 | -2.06 | 4.59 | [3] |

| Thiophene Sulfonamide (Compound 3) | B3LYP/6-311G(d,p) | -6.74 | -2.09 | 4.65 | [3] |

| Thiophene Sulfonamide (Compound 7) | B3LYP/6-311G(d,p) | -5.79 | -2.35 | 3.44 | [3] |

Table 2: Biological Activity and Docking Scores of 3-Substituted Thiophenes This table highlights the potential of 3-substituted thiophenes in drug development, presenting their inhibitory activities and predicted binding affinities.

| Compound/Derivative | Target | Biological Activity | Docking Score (kcal/mol) | Reference |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase A | Potent Inhibitors | -127 to -171 (MolDock Score) | [10] |

| 1-(2-amino...)-3-substitued-phenyl... (S17) | S. aureus / E. coli | MIC = 16.87 µM | - | [12][15] |

| 1-(2-amino...)-3-substitued-phenyl... (S17) | B. subtilis | MIC = 9.45 µM | - | [12][15] |

| 1-(2-amino...)-3-substitued-phenyl... (S23) | M. tuberculosis H37Ra | MIC = 78.125 µg/mL | -8.516 | [12][15] |

| 5-(3-substituted-thiophene)-pyrimidine (3b) | GlcN-6-P | Potent Antibacterial | -7.9 | [14] |

| 3-hydroxythiophene derivatives (5a-c) | DPPH radical | IC50 = 3.01-26.27 µg/mL | - | [16] |

Application in Drug Development: Targeting Cellular Pathways

3-Substituted thiophenes are being actively investigated as inhibitors of various enzymes implicated in diseases like cancer.[10][13][17] For instance, derivatives have been designed to target Lactate Dehydrogenase A (LDH-A), an enzyme crucial for glucose metabolism in cancer cells.[10] Inhibition of LDH-A can disrupt the energy supply to tumors, representing a promising anticancer strategy.

The diagram below illustrates the role of an LDH-A inhibitor in a simplified cancer cell metabolic pathway.

Caption: Inhibition of LDH-A by a 3-substituted thiophene derivative.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: General Synthesis of 3-Alkylthiophene via Ni-catalyzed Cross-Coupling This protocol is adapted from procedures for reacting 3-bromothiophene with Grignard reagents.[5]

-

Reaction Setup: To a solution of 3-bromothiophene in a suitable anhydrous solvent (e.g., THF), add a catalytic amount of a nickel catalyst, such as (dppp)NiCl2.

-

Addition of Grignard Reagent: Slowly add the desired alkyl or aryl Grignard reagent (e.g., R-MgBr) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., dilute HCl or saturated NH4Cl).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the pure 3-substituted thiophene.

Protocol 2: General Synthesis of 3-Arylthiophene via Pd-catalyzed Suzuki Coupling This protocol is based on the Suzuki coupling of 3-bromothiophene with arylboronic acids.[6]

-

Reaction Setup: In a reaction vessel, combine 3-bromothiophene, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3) in a solvent mixture (e.g., toluene/ethanol/water).

-

Degassing: Deoxygenate the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Heating: Heat the mixture to reflux under an inert atmosphere for a specified time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired 3-arylthiophene.

Protocol 3: Computational DFT Calculation This protocol outlines the general steps for performing DFT calculations on thiophene derivatives.[3]

-

Molecule Building: Construct the 3D structure of the thiophene derivative using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This is typically done using the B3LYP functional with a basis set such as 6-311G(d,p).[3] Solvation effects can be included using a model like the SMD model.[3]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, calculate electronic properties, including HOMO and LUMO energies, molecular electrostatic potential, and other relevant parameters. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra.[8][9]

Protocol 4: Molecular Docking Simulation This protocol describes a general workflow for molecular docking studies.[10]

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 3-substituted thiophene ligand and optimize its geometry using a suitable force field or quantum chemical method. Assign charges and define rotatable bonds.

-

Grid Generation: Define the binding site (active site) on the target protein. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking Run: Perform the docking using software such as AutoDock or MolDock. The program will explore various conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity.

-

Analysis of Results: Analyze the resulting docked poses. The best pose is typically the one with the lowest binding energy (docking score). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Technical Guide to Key Intermediates in Agrochemical and Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of crucial intermediates for a selection of high-impact agrochemicals and pharmaceuticals. The content herein details synthetic pathways, experimental methodologies, and the mechanisms of action of the final active ingredients. All quantitative data is presented in structured tables for comparative analysis, and logical flows are visualized through diagrams using the DOT language.

Agrochemicals: Innovations in Crop Protection

The development of effective and selective agrochemicals is paramount for global food security. The synthesis of these complex molecules often hinges on the efficient production of key intermediates. This section delves into the synthetic pathways of crucial intermediates for a leading insecticide, fungicide, and herbicide.

Imidacloprid: A Neonicotinoid Insecticide

Imidacloprid is a systemic insecticide that belongs to the neonicotinoid class of chemicals, which act on the central nervous system of insects. Its synthesis relies on the key intermediate 2-chloro-5-chloromethylpyridine.

A common route to 2-chloro-5-chloromethylpyridine involves the chlorination of 3-methylpyridine.

-

Experimental Protocol:

-

Chlorination of 3-methylpyridine: In a suitable reactor, 3-methylpyridine (1.0 molar equivalent) is reacted with chlorine gas in a liquid phase. An acid buffering agent, such as sodium dihydrogen phosphate, is used to maintain the pH between 4 and 5, which helps to minimize the formation of by-products. An initiator, like phosphorus trichloride, is also added. The reaction is typically carried out at a temperature of 120-160°C for 12-20 hours.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and any excess chlorine is removed by purging with nitrogen. The solvent is then removed under reduced pressure to yield a crude product. Purification is achieved through distillation to obtain 2-chloro-5-chloromethylpyridine.[1]

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 1 | 3-Methylpyridine | Chlorine gas, Sodium dihydrogen phosphate, Phosphorus trichloride | 120-160°C, 12-20h, pH 4-5 | ~90% | High |

The intermediate 2-chloro-5-chloromethylpyridine is then condensed with an N-nitro-imidazolidine derivative to form imidacloprid.

-

Experimental Protocol:

-

Condensation Reaction: 2-chloro-5-chloromethylpyridine (1.0 molar equivalent) is reacted with N-nitro-imidazolidine-2-ylideneamine (a slight excess) in a suitable solvent such as acetonitrile. The reaction is carried out in the presence of a base, like potassium carbonate, to neutralize the HCl formed during the reaction. The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent to afford pure imidacloprid.

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 2 | 2-Chloro-5-chloromethylpyridine | N-nitro-imidazolidine-2-ylideneamine, K2CO3 | Acetonitrile, Elevated Temperature | High | High |

Imidacloprid acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2][3][4][5][6] It mimics the action of the neurotransmitter acetylcholine but is not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing a blockage of nerve signal transmission, which results in paralysis and death of the insect.[7][8] The selectivity of imidacloprid for insects over mammals is due to its higher binding affinity for insect nAChRs.[8]

Caption: Imidacloprid persistently activates nicotinic acetylcholine receptors.

Tebuconazole: A Triazole Fungicide

Tebuconazole is a broad-spectrum triazole fungicide used to control a wide range of fungal diseases in various crops. Its synthesis involves the key intermediate 2-(4-chlorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

The synthesis of this key intermediate can be achieved through a multi-step process starting from 4-chlorobenzaldehyde.

-

Experimental Protocol:

-

Grignard Reaction: 4-chlorobenzaldehyde (1.0 molar equivalent) is reacted with isopropyl magnesium bromide (a Grignard reagent) in an anhydrous ether solvent like THF. This reaction forms a secondary alcohol.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Reaction with Trimethylsulfoxonium Iodide and 1,2,4-Triazole: The ketone is reacted with the sulfur ylide generated from trimethylsulfoxonium iodide and a strong base like sodium hydride. This forms an epoxide. The epoxide is then opened by 1,2,4-triazole in the presence of a base to yield the final intermediate.

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 1 | 4-Chlorobenzaldehyde | Isopropyl magnesium bromide, THF | Anhydrous conditions | High | Good |

| 2 | Secondary alcohol | PCC or Swern oxidation reagents | Anhydrous conditions | Good | Good |

| 3 | 1-(4-chlorophenyl)-2-methylpropan-1-one | Trimethylsulfoxonium iodide, NaH, 1,2,4-Triazole | Anhydrous conditions | Moderate | High |

The final step in the synthesis of tebuconazole involves the introduction of a t-butyl group.

-

Experimental Protocol:

-

Reaction with t-Butyl Lithium: The intermediate alcohol is deprotonated with a strong base like n-butyllithium, followed by reaction with a source of a t-butyl cation, which can be generated from t-butyl chloride and a Lewis acid. This step is often challenging and requires careful control of reaction conditions to avoid side reactions.

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 4 | 2-(4-chlorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | n-Butyllithium, t-Butyl chloride, Lewis acid | Low temperature, Anhydrous | Moderate | High |

Tebuconazole inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[9] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[4][9][11][12]

Caption: Tebuconazole inhibits ergosterol biosynthesis, disrupting fungal cell membranes.

Glyphosate: A Broad-Spectrum Herbicide

Glyphosate is a non-selective herbicide, meaning it will kill most plants. It is widely used in agriculture, forestry, and for weed control in industrial areas. A common synthetic route to glyphosate involves iminodiacetic acid as a key intermediate.

Iminodiacetic acid can be synthesized from diethanolamine.

-

Experimental Protocol:

-

Oxidative Dehydrogenation: Diethanolamine is subjected to oxidative dehydrogenation in the presence of a copper-based catalyst. The reaction is typically carried out in an aqueous alkaline solution at an elevated temperature and pressure.

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the solution is acidified to precipitate the iminodiacetic acid. The product is then collected by filtration and can be further purified by recrystallization.

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 1 | Diethanolamine | Copper-based catalyst, O2, NaOH | Elevated temperature and pressure | Good | High |

Glyphosate is synthesized from iminodiacetic acid via the Kabachnik-Fields reaction.[13]

-

Experimental Protocol:

-

Phosphonomethylation: Iminodiacetic acid (1.0 molar equivalent) is reacted with phosphorous acid (or phosphorus trichloride, which generates phosphorous acid in situ) and formaldehyde in an aqueous medium. This reaction, a type of Mannich reaction, forms N-(phosphonomethyl)iminodiacetic acid.

-

Oxidation: The N-(phosphonomethyl)iminodiacetic acid is then oxidized to glyphosate. This can be achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

-

Work-up and Purification: The reaction mixture is cooled to crystallize the glyphosate, which is then isolated by filtration. The purity can be improved by recrystallization. A study reported a yield of 80.12% with a purity of 86.31% under optimized conditions.[8] Another source mentions a yield of about 48-52%.[14]

-

| Step | Starting Material | Reagents | Key Parameters | Yield | Purity |

| 2 | Iminodiacetic Acid | Phosphorous acid, Formaldehyde | Aqueous medium | 48-80% | 86-95% |

Glyphosate acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[15][16][17][18][19][20] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. By blocking this pathway, glyphosate prevents the synthesis of these essential amino acids, leading to a cessation of protein synthesis and ultimately, plant death.[17] This pathway is not present in animals, which is the basis for glyphosate's low direct toxicity to mammals.[19]

References

- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 8. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sertraline - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dichloro-3-methylthiophene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methylthiophene is a versatile halogenated heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the 2 and 5-positions, along with a methyl group at the 3-position, allows for a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the key reactions of this compound, including palladium-catalyzed cross-coupling reactions and functionalization of the methyl group.

I. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the 2- and 5-positions of the thiophene ring are amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted thiophene derivatives. Due to the generally lower reactivity of aryl chlorides compared to bromides or iodides, specific ligands and reaction conditions are often required to achieve high yields.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction can be performed selectively at one or both chloro-positions to introduce aryl, heteroaryl, or vinyl substituents.

Experimental Protocol: Synthesis of 2-Aryl-5-chloro-3-methylthiophene

This protocol is adapted from procedures for the Suzuki coupling of other dichloroarenes and can be optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-methylthiophene product.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 70-80 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65-75 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

B. Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. This method is also applicable to this compound for the introduction of various organic moieties.

Experimental Protocol: Synthesis of 2-Aryl-5-chloro-3-methylthiophene

This protocol is a general procedure for the Stille coupling of dichloroarenes.

Materials:

-

This compound

-

Tributyl(aryl)stannane

-